molecular formula C3H5KN2O4 B096475 Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane CAS No. 18872-90-7

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane

Cat. No.: B096475
CAS No.: 18872-90-7
M. Wt: 172.18 g/mol
InChI Key: RLPJKOZSKWQUOZ-UHFFFAOYSA-N
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Description

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is a chemical compound with intriguing properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyamino and oxidoamino functional groups, which contribute to its unique reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxopropane derivative with hydroxylamine and an oxidizing agent. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxyamino and oxidoamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane exerts its effects involves its ability to participate in various chemical reactions. The hydroxyamino and oxidoamino groups can interact with molecular targets, leading to the formation of new bonds or the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

    Hydroxylamine derivatives: Compounds with similar hydroxyamino groups.

    Oxidoamino derivatives: Compounds with similar oxidoamino groups.

    Dioxopropane derivatives: Compounds with similar dioxopropane backbones.

Uniqueness: Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is unique due to the presence of both hydroxyamino and oxidoamino groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups.

Biological Activity

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes hydroxyamino and oxidoamino functional groups. This structure is believed to contribute to its biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against specific pathogens.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biological processes, including those related to skin aging and inflammation.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70.0 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit enzymes associated with skin aging and other pathological processes. Notably, studies have highlighted its inhibitory effects on tyrosinase, elastase, and collagenase.

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)Mechanism of Action
Tyrosinase1.05Competitive inhibition
Elastase7.03Non-competitive inhibition
Collagenase123.4Mixed inhibition

These findings suggest that this compound may be useful in cosmetic formulations aimed at reducing signs of aging through enzyme modulation.

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

  • Skin Aging : A study investigated the effects of the compound on human skin keratinocyte cells, revealing promising results in reducing oxidative stress markers.
  • Infection Models : Animal models treated with this compound exhibited reduced bacterial load in infections caused by Staphylococcus aureus, suggesting its potential as an adjunct therapy in infectious diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

  • Quorum Sensing Inhibition : The compound may interfere with bacterial communication systems that regulate virulence factors.
  • Antioxidant Properties : Its structural components suggest potential antioxidant activity that could mitigate cellular damage.

Properties

IUPAC Name

potassium;N-hydroxy-N'-oxidopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPJKOZSKWQUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)C(=O)N[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635584
Record name Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18872-90-7
Record name Potassium [3-(hydroxyamino)-3-oxopropanamido]oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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